

Technical Support Center: Casting of Mg-Th-Ag Alloys

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Silver;thorium*

Cat. No.: *B15484833*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common casting defects in Magnesium-Thorium-Silver (Mg-Th-Ag) alloys.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Mg-Th-Ag alloys, and why is casting quality crucial?

Mg-Th-Ag alloys are specialized high-performance materials primarily used in the aerospace industry for applications requiring high strength and creep resistance at elevated temperatures (up to 350°C).^[1] Components such as engine parts, gearbox casings, and other structural elements in aircraft and missiles have historically utilized these alloys.^{[1][2]} The addition of thorium significantly improves the high-temperature mechanical properties of magnesium, while silver can further enhance strength.^[2]

The critical nature of these applications means that casting quality is paramount. Common casting defects such as hot tearing, porosity, and inclusions can severely compromise the mechanical integrity and reliability of the final components, leading to premature failure under operational stress. Therefore, a defect-free casting is essential for safety and performance.

Q2: What are the most common casting defects observed in Mg-Th-Ag alloys?

Given their composition and solidification characteristics, Mg-Th-Ag alloys are susceptible to several common casting defects, similar to other high-strength magnesium alloys:

- Hot Tearing (Solidification Cracking): This is one of the most severe defects in magnesium alloys, appearing as irregular, branched cracks.[\[3\]](#) It occurs during the final stages of solidification when thermal stresses exceed the strength of the semi-solid dendritic network.[\[4\]](#) Magnesium alloys, in general, are prone to hot tearing due to their wide solidification range.[\[5\]](#)[\[6\]](#)
- Porosity (Gas and Shrinkage):
 - Gas Porosity: Caused by the entrapment of gases (like hydrogen) in the molten metal, which forms bubbles upon solidification.[\[7\]](#)
 - Shrinkage Porosity: Occurs because most metals, including magnesium alloys, are less dense in their liquid state than in their solid state.[\[8\]](#) This volume contraction during solidification can create voids or pores if not properly fed with liquid metal.[\[7\]](#)
- Inclusions: These are non-metallic particles, such as oxides or nitrides, trapped within the casting. Magnesium is highly reactive with oxygen, making oxide film formation a significant concern during melting and pouring.[\[9\]](#)
- Coarse or Non-uniform Grain Structure: An inconsistent grain structure can lead to variable mechanical properties throughout the casting. Achieving a fine, equiaxed grain structure is crucial for optimal performance.[\[10\]](#)

Q3: How do Thorium (Th) and Silver (Ag) additions influence the casting behavior of Magnesium (Mg) alloys?

- Thorium (Th): Thorium is primarily added to magnesium to enhance its high-temperature strength and creep resistance.[\[1\]](#)[\[2\]](#) While it has excellent strengthening effects, the introduction of alloying elements can widen the solidification range (the temperature difference between the liquidus and solidus), which can increase the susceptibility to hot tearing.[\[5\]](#) However, thorium-containing alloys are also noted for having good castability.[\[1\]](#)

- Silver (Ag): Silver is used as an alloying element in magnesium to improve mechanical properties.[11][12][13] In some magnesium alloy systems, silver has been shown to modify the microstructure by altering the morphology of secondary phases, which can influence corrosion resistance and mechanical behavior.[11] The presence of silver can also affect the solidification pathway and, consequently, the susceptibility to defects like hot tearing and microporosity.

Troubleshooting Guide for Common Casting Defects

Problem: My Mg-Th-Ag casting is exhibiting hot tearing. What are the likely causes and how can I prevent it?

Answer: Hot tearing, or hot cracking, is a significant issue in many magnesium alloys and typically occurs in the final stages of solidification.[3][14] It is caused by a combination of thermal stresses from cooling and shrinkage, and an insufficient supply of liquid metal to feed the interdendritic regions.[4]

Primary Causes:

- Wide Solidification Range: A large temperature gap between the liquidus (fully liquid) and solidus (fully solid) temperatures keeps the alloy in a vulnerable semi-solid state for a longer duration.
- High Thermal Contraction: Magnesium alloys have a relatively high coefficient of thermal expansion, leading to significant contraction and stress build-up during cooling.
- Inadequate Feeding: If the flow of molten metal to compensate for shrinkage is restricted, voids and cracks can form.
- Casting Geometry: Sharp corners or abrupt changes in section thickness can act as stress concentrators.[4]

Prevention Strategies:

- Optimize Casting Temperatures: Both the pouring temperature and the mold temperature are critical. Higher mold temperatures can reduce the cooling rate, decrease thermal gradients,

and potentially reduce hot tearing susceptibility.[15][16]

- **Grain Refinement:** A fine, equiaxed grain structure can better accommodate thermal stresses and improve interdendritic feeding. While zirconium is a common grain refiner for some Mg alloys, its effectiveness in the presence of other elements should be verified.
- **Mold and Gating Design:** The gating system should be designed to ensure directional solidification, from the thinnest to the thickest sections, with risers adequately sized to feed the casting as it shrinks.
- **Control Cooling Rate:** A slower, more controlled cooling rate can reduce the buildup of thermal stresses. This can be achieved by adjusting mold temperature and using insulating materials where necessary.

Table 1: Recommended Casting Parameters to Mitigate Hot Tearing in High-Strength Mg Alloys
(Note: These are starting-point recommendations and should be optimized for your specific alloy composition and casting geometry.)

Parameter	Recommended Range	Rationale
Pouring Temperature	50-100°C above Liquidus	Ensures sufficient fluidity to fill the mold completely without being excessively high, which can increase gas pickup and shrinkage.[17]
Mold Temperature	200 - 350°C	A higher mold temperature reduces the cooling rate, minimizes thermal shock, and can decrease hot tearing susceptibility.[15][17]
Solidification Rate	Slow and Controlled	Minimizes the development of thermal stresses across the casting.
Gating System Design	Pressurized or Semi-Pressurized	Promotes smooth, non-turbulent mold filling to prevent oxide film entrapment.
Riser Design	Volumetric Ratio (Riser/Casting) > 1.2	Ensures an adequate reservoir of molten metal to feed the casting during solidification and shrinkage.

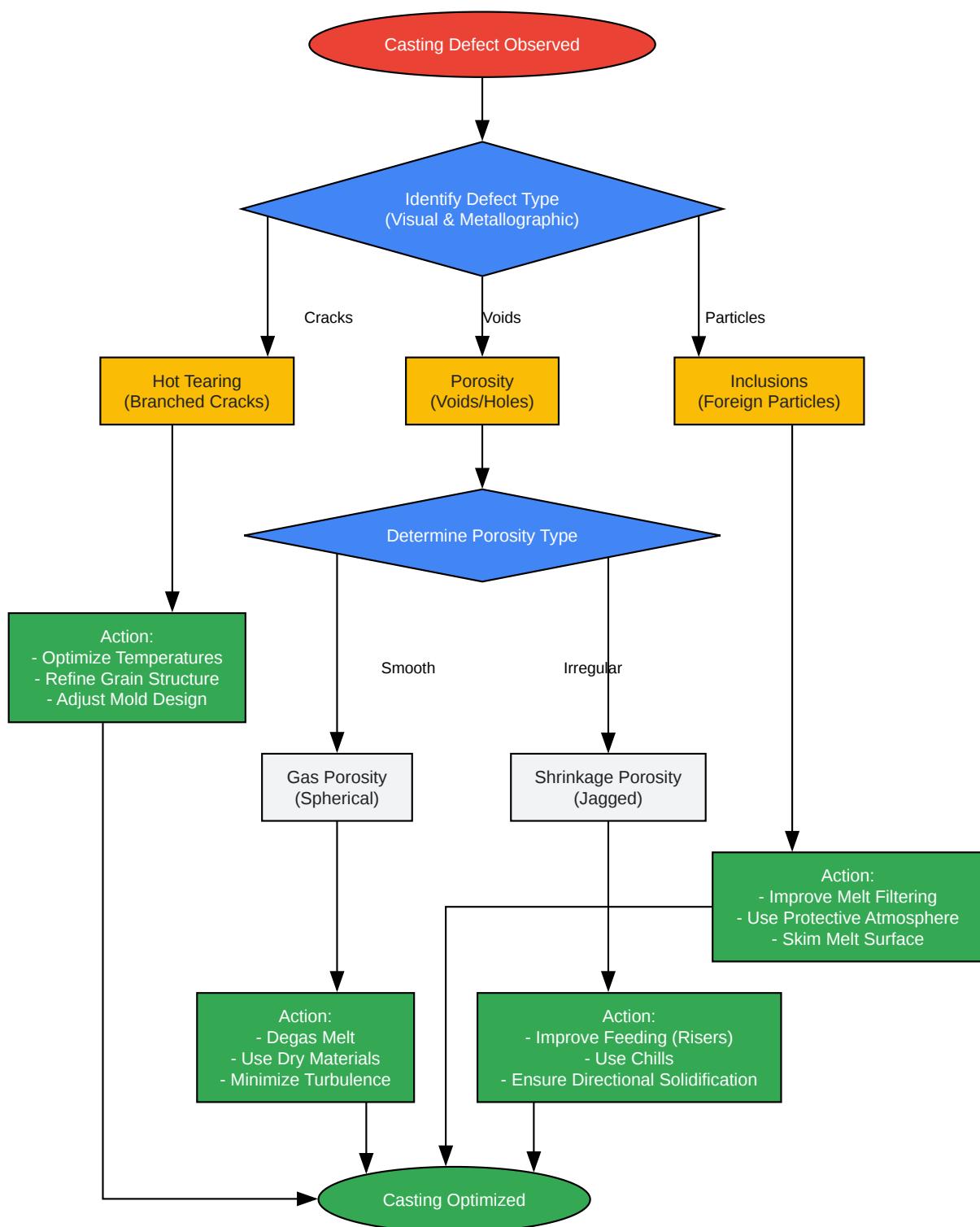
Problem: I am observing significant porosity in my castings. How can I identify the type of porosity and what are the mitigation strategies?

Answer: Porosity is a common defect that can severely degrade the mechanical properties of a casting.[7] It is crucial to first identify whether the porosity is due to trapped gas or solidification shrinkage, as the remedies are different.

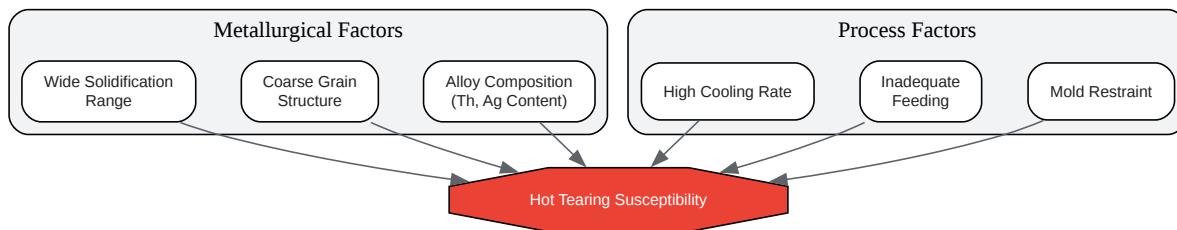
- Gas Porosity: Typically appears as smooth-walled, spherical voids, either on the surface or internally.[7] It is caused by the dissolved gas (primarily hydrogen in magnesium) coming out of the solution as the metal solidifies.

- Shrinkage Porosity: Characterized by jagged, irregular shapes and often occurs in the last regions to solidify (hot spots), such as thick sections or junctions.[7]

Experimental Protocol for Identification: The primary method for identifying and quantifying porosity is through metallographic analysis of a cross-section of the casting. The shape and location of the pores will indicate their origin.


Table 2: Prevention Strategies for Gas and Shrinkage Porosity

Porosity Type	Prevention Strategy	Detailed Actions
Gas Porosity	Melt Degassing	Use an inert gas (e.g., Argon) bubbling through the melt to remove dissolved hydrogen.
Clean and Dry Materials		Ensure all charge materials, tools, and crucibles are clean and preheated to remove any moisture, which is a source of hydrogen.
Protective Atmosphere		Maintain a proper protective gas cover (e.g., Ar + SF ₆ mixture) during melting and pouring to prevent gas absorption.[18]
Optimize Pouring		Minimize turbulence during pouring, which can entrap air and oxides. A well-designed gating system is essential.
Shrinkage Porosity	Directional Solidification	Design the casting and gating system to ensure solidification progresses from the furthest point towards the risers.
Proper Feeding		Use adequately sized risers placed near thick sections to provide a source of molten metal to compensate for shrinkage.
Chills		Place chills (materials with high thermal conductivity) in the mold adjacent to thick sections to accelerate local solidification and help shift the hot spot to the riser.


Casting Design

Avoid abrupt changes in section thickness and use generous fillets at junctions to prevent the formation of isolated hot spots.[\[7\]](#)

Diagrams and Workflows

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for identifying and mitigating common casting defects.

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors influencing hot tearing susceptibility.

Experimental Protocols

Protocol 1: Metallographic Sample Preparation for Defect Analysis

This protocol outlines the steps for preparing Mg-Th-Ag alloy samples for microstructural examination to identify casting defects. Due to the reactive nature of magnesium, the use of water should be minimized.[3][19]

1. Sectioning:

- Cut the casting in the area of interest using a low-speed diamond saw or an abrasive cut-off wheel with ample coolant. A mixture of glycerol and ethanol (1:3) can be used as a non-aqueous coolant.[3]
- Avoid excessive force to prevent mechanical twinning or deformation of the sample.[19]

2. Mounting:

- Mount the sectioned sample in a phenolic or epoxy resin. Hot compression mounting can be used, but be mindful of the alloy's lower annealing temperatures.

3. Grinding:

- Perform sequential grinding using silicon carbide (SiC) papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

- Use a coolant during grinding to prevent heating and manage fine Mg dust, which is a fire hazard.[3] Oil-based lubricants or ethanol are recommended.

4. Polishing:

- Rough Polishing: Use a 6 μm diamond paste on a napless cloth with a suitable lubricant.
- Intermediate Polishing: Follow with a 3 μm and then a 1 μm diamond paste on a low-nap cloth.
- Final Polishing: Use a 0.05 μm colloidal silica or alumina suspension on a medium-nap cloth. To minimize reaction with water, an oil-based diamond suspension or a nearly water-free polish is preferred.[3] Clean the sample thoroughly with ethanol between steps.

5. Etching:

- To reveal the grain structure and phases, immerse or swab the polished surface with an appropriate etchant. A common etchant for Mg alloys is Acetic-Picral.
- Acetic-Picral Composition: 100 mL Ethanol, 10 mL Glacial Acetic Acid, 4.2 g Picric Acid, 10 mL Distilled Water.
- Etching time is typically a few seconds. Immediately rinse with ethanol and dry with a stream of warm air.
- An etch-polish-etch cycle may be necessary for best results.[3]

Protocol 2: Quantitative Porosity Analysis using Image Analysis

This protocol describes how to quantify the volume fraction of porosity from metallographic samples.

1. Image Acquisition:

- Using an optical microscope with a calibrated digital camera, capture high-resolution images of the polished (unetched) sample surface.
- Capture a systematic array of images across the entire cross-section to ensure a representative analysis.

2. Image Processing:

- Use image analysis software (e.g., ImageJ, Clemex).

- Convert the images to 8-bit grayscale.
- Apply a brightness/contrast threshold to create a binary image where pores are black and the metal matrix is white. The threshold level is critical and should be set carefully to accurately represent the pore boundaries.

3. Measurement:

- The software calculates the area fraction of the black pixels (pores) relative to the total image area.
- The area fraction of porosity is considered a reliable estimate of the volume fraction.
- The software can also measure pore size, shape, and distribution.

4. Data Reporting:

- Report the average porosity percentage and standard deviation from all analyzed images.
- Include representative micrographs of the observed porosity.

Protocol 3: Hot Tearing Susceptibility (HTS) Assessment

A constrained rod casting (CRC) test is a common method to evaluate the hot tearing susceptibility of an alloy. This method involves casting a series of rods of varying lengths that are constrained at their ends by a more massive section of the mold.

1. Mold Preparation:

- Use a steel or graphite mold with several cavities of identical diameter but increasing length. The ends of each rod cavity should terminate in a large flange to provide restraint against contraction.
- Preheat the mold to the desired temperature (e.g., 250°C).

2. Melting and Pouring:

- Melt the Mg-Th-Ag alloy under a protective atmosphere.
- Pour the molten metal into the preheated mold at a controlled temperature.

3. Solidification and Cooling:

- Allow the castings to solidify and cool completely to room temperature within the mold. The constraint from the flanges will induce tensile stresses in the rods as they cool and shrink.

4. Evaluation:

- Carefully extract the cast rods from the mold.
- Visually inspect each rod for cracks. The presence, length, and width of cracks are indicators of hot tearing.
- The Hot Tearing Susceptibility (HTS) can be quantified by summing the lengths of all cracks on all rods. A higher total crack length indicates greater susceptibility.
- The "critical rod length" at which cracking first appears can also be used as a qualitative index.

[Click to download full resolution via product page](#)

```
// Node Definitions start [label="As-Cast Mg-Th-Ag\nComponent",  
shape=ellipse, style="filled", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; sectioning [label="1. Sectioning\n(Low-speed  
saw)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];  
mounting [label="2. Mounting\n(Epoxy resin)", style="filled",  
fillcolor="#F1F3F4", fontcolor="#202124"]; grind_polish [label="3.  
Grinding & Polishing\n(SiC paper, Diamond paste)", style="filled",  
fillcolor="#F1F3F4", fontcolor="#202124"]; analysis  
[label="Microscopic Analysis", shape=diamond, style="filled",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; unetched [label="Unetched  
Sample\nAnalysis", style="filled", fillcolor="#FBBC05",  
fontcolor="#202124"]; etched [label="Etched Sample\nAnalysis",  
style="filled", fillcolor="#FBBC05", fontcolor="#202124"];  
porosity_analysis [label="Porosity & Inclusion\nQuantification",  
style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];  
grain_analysis [label="Grain Size & Phase\nCharacterization",  
style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; report  
[label="Final Report", shape=ellipse, style="filled",  
fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges start -> sectioning; sectioning -> mounting; mounting ->  
grind_polish; grind_polish -> analysis; analysis -> unetched  
[label="For Porosity"]; analysis -> etched [label="For
```

```
Microstructure"]; unetched -> porosity_analysis; etched ->
grain_analysis; porosity_analysis -> report; grain_analysis -> report;
}
```

Caption: Experimental workflow for microstructural characterization of casting defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnesium-Thorium Alloy (ca. 1980s) | Museum of Radiation and Radioactivity [orau.org]
- 2. thoriumenergyalliance.com [thoriumenergyalliance.com]
- 3. Magnesium Metallographic Specimen Preparation and Testing - Buehler - Metallography Equipment & Supplies for Sample Preparation [buehler.com]
- 4. dds.sciengine.com [dds.sciengine.com]
- 5. prototool.com [prototool.com]
- 6. Acta Metall Sin [ams.org.cn]
- 7. exclusivemagnesium.com [exclusivemagnesium.com]
- 8. US3009808A - Thorium-magnesium alloys - Google Patents [patents.google.com]
- 9. Defects Typical on Magnesium Castings | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 10. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Influences of Extrusion and Silver Content on the Degradation of Mg-Ag Alloys In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. itm-conferences.org [itm-conferences.org]
- 15. hot tearing of magnesium alloys | Total Materia [totalmateria.com]
- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. diecasting-mould.com [diecasting-mould.com]
- 18. scispace.com [scispace.com]
- 19. buehler.com [buehler.com]
- To cite this document: BenchChem. [Technical Support Center: Casting of Mg-Th-Ag Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15484833#preventing-common-casting-defects-in-mg-th-ag-alloys\]](https://www.benchchem.com/product/b15484833#preventing-common-casting-defects-in-mg-th-ag-alloys)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com